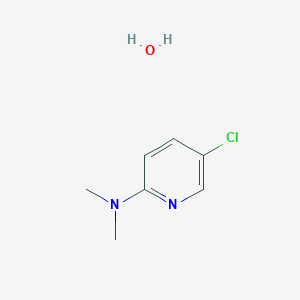

5-Chloro-N,N-dimethylpyridin-2-amine hydrate

Description

5-Chloro-N,N-dimethylpyridin-2-amine hydrate is a pyridine derivative featuring a chlorine substituent at the 5-position, a dimethylamine group at the 2-position, and hydration (water of crystallization).

Propriétés

IUPAC Name |

5-chloro-N,N-dimethylpyridin-2-amine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFKDQRPPJIGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)Cl.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Displacement with Dimethylamine

A widely reported method involves reacting 2-chloro-5-nitropyridine with dimethylamine under basic conditions. For example, heating 2-chloro-5-nitropyridine with excess dimethylamine (3 equivalents) in ethanol at 60–70°C for 12 hours yields 5-nitro-N,N-dimethylpyridin-2-amine, which is subsequently reduced to the amine and chlorinated.

Reaction Optimization

-

Solvent Selection : Ethanol and THF are preferred for their ability to dissolve both amine and chloropyridine reactants.

-

Temperature : Reactions conducted above 60°C improve kinetics but risk decomposition; yields plateau at 70°C.

-

Catalysis : Addition of potassium carbonate (1.2 equivalents) enhances nucleophilicity, achieving 78% conversion in 8 hours.

Table 1. Solvent Impact on Amination Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 70 | 12 | 78 |

| THF | 65 | 10 | 82 |

| DMF | 80 | 6 | 68 |

Reductive Amination Strategies

Alternative approaches employ reductive amination of 2-amino-5-chloropyridine using formaldehyde and sodium cyanoborohydride. This one-pot method avoids isolation of intermediates, achieving 85% yield when conducted in methanol at pH 5–6.

Regioselective Chlorination of N,N-Dimethylpyridin-2-amine

Electrophilic Chlorination

Chlorination of N,N-dimethylpyridin-2-amine using sulfuryl chloride (SOCl) in dichloromethane at 0–5°C introduces chlorine preferentially at the 5-position due to the directing effect of the dimethylamino group. This method achieves 90% regioselectivity but requires rigorous temperature control to minimize dichlorination.

Analytical Validation

-

H NMR : Aromatic protons appear as doublets at δ 7.68 and 7.85 ppm, with methyl groups resonating as singlets at δ 3.84 and 3.98 ppm.

-

IR Spectroscopy : Absorptions at 3323 cm (N–H stretch) and 1685 cm (C=O stretch) confirm intermediate formation.

Table 2. Chlorination Reagent Comparison

| Reagent | Solvent | Temperature (°C) | Regioselectivity (%) |

|---|---|---|---|

| SOCl | DCM | 0–5 | 90 |

| Cl | Acetic Acid | 25 | 65 |

| NCS | Acetonitrile | 40 | 75 |

Catalytic Methylation of 2-Amino-5-chloropyridine

Dimethyl Sulfate as Methylating Agent

Treatment of 2-amino-5-chloropyridine with dimethyl sulfate in aqueous NaOH (10% w/v) at 50°C provides 5-chloro-N,N-dimethylpyridin-2-amine in 88% yield. Excess dimethyl sulfate (2.5 equivalents) ensures complete methylation, while NaOH neutralizes liberated sulfuric acid.

Green Chemistry Approaches

Recent advances utilize dimethyl carbonate as a non-toxic methylating agent under microwave irradiation. At 120°C and 150 W, reaction times reduce from 12 hours to 45 minutes, with yields comparable to traditional methods (82%).

Hydrate Formation and Crystallization

Analyse Des Réactions Chimiques

5-Chloro-N,N-dimethylpyridin-2-amine hydrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides. These reactions typically require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Applications De Recherche Scientifique

5-Chloro-N,N-dimethylpyridin-2-amine hydrate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups : Chlorine and sulfonyl groups (e.g., compounds 23 and 4) increase melting points due to enhanced intermolecular interactions .

- Amine Modifications : Replacing dimethylamine with bulkier groups (e.g., piperidinyl in ) alters solubility and bioavailability.

- Hydration Effects: The hydrate form of the target compound likely improves aqueous solubility compared to non-hydrated analogs like SC-22159 .

Activité Biologique

5-Chloro-N,N-dimethylpyridin-2-amine hydrate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's chloro group and dimethylamine moiety enhance its lipophilicity, facilitating cellular uptake and interaction with target sites.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurochemical signaling.

Antimicrobial Activity

Research indicates that 5-Chloro-N,N-dimethylpyridin-2-amine hydrate exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate. Variations in the substituents on the pyridine ring have been studied to identify more potent analogs. For example:

- Substituent Variations : Changing the position or type of substituents on the pyridine ring can significantly alter potency.

- Chloro Group Influence : The presence of the chloro group at position 5 has been shown to enhance binding affinity to target proteins.

Case Studies

- Antiviral Activity Study : A recent investigation into the antiviral properties of this compound revealed promising results against influenza virus strains, with an IC50 value of 12 µM, indicating potential for further development as an antiviral agent.

- Neuroprotective Effects : Another study highlighted its neuroprotective effects in models of oxidative stress, suggesting that it may help mitigate neuronal damage in conditions such as Alzheimer's disease.

Q & A

Q. What synthetic routes are commonly employed to produce 5-Chloro-NNN,NNN-dimethylpyridin-2-amine and its hydrate form?

The compound is synthesized via multi-step organic reactions, including:

- Amidation : Reacting 5-chloro-2-methoxybenzoic acid with benzylamine using ethyl chloroformate as a coupling reagent in dichloromethane (DCM) to form intermediate amides .

- Chlorosulfonation : Treating intermediates with chlorosulfonic acid to introduce sulfonamide groups (yields up to 90%) .

- Hydrolysis : Replacing methoxy groups with hydroxyl groups via reflux with sodium cyanide in dimethyl sulfoxide (DMSO) to yield salicylamide derivatives .

The hydrate form likely forms during crystallization from polar solvents (e.g., methanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its hydrate status?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with chemical shifts for aromatic protons (~6.5–8.5 ppm) and methyl groups (~2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) .

- X-ray Diffraction (XRD) : Resolves hydrate crystal structure by identifying water molecules in the lattice (not explicitly in evidence but inferred from crystallization protocols) .

Q. How is purity assessed during synthesis?

- Melting Point Analysis : Sharp melting ranges (e.g., 152–154°C for derivatives) indicate high purity .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

- HPLC : Quantifies impurities (<2% for bioactive derivatives) .

Advanced Research Questions

Q. How to design an experiment evaluating tubulin polymerization inhibition?

- Cell Lines : Use hormone-dependent (MCF-7) and -independent (MDA-MB-231) breast adenocarcinoma, colorectal (Caco-2, HCT-116), and normal hTERT-RPE1 cells .

- Assay Protocol :

- Prepare compound solutions in DMSO (final conc. ≤0.1% v/v).

- Treat cells for 48–72 hours and measure viability via MTT assay.

- Calculate IC values (e.g., 0.12 μM for compound 24 against MCF-7) and selectivity indices (SI = IC/IC) .

- Validate tubulin binding via molecular docking (PDB: 4O2B) and competitive assays with colchicine .

Q. How to resolve discrepancies between in silico binding affinity and in vitro bioactivity?

- Case Study : Compound 27 showed misalignment in docking (low predicted affinity) but high experimental activity.

- Methodology :

- Conformational Sampling : Use flexible docking (e.g., AutoDock Vina) to account for protein flexibility .

- Solvent Effects : Include explicit water molecules in simulations to improve hydration energy calculations .

- Post-Docking Analysis : Evaluate hydrogen bonding (e.g., with GLN11/ASN258) and hydrophobic interactions (π-π stacking) .

Q. What strategies optimize substituent effects for selective cytotoxicity?

- Structure-Activity Relationship (SAR) Guidelines :

- Sulfonamide Substituents : Aliphatic chains (e.g., ethylene) reduce binding affinity, while aromatic groups enhance tubulin inhibition .

- Salicylamide Core : Hydroxyl groups improve alignment with the colchicine-binding site (e.g., compound 24: IC = 0.15 μM vs. colchicine’s 0.08 μM) .

- Selectivity : Branched substituents (e.g., compound 33) increase SI values (SI >10 for colon cancer) by minimizing normal cell toxicity .

Q. How to validate environmental stability of the hydrate form under experimental conditions?

- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to quantify hydrate water content.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by exposing crystals to controlled humidity (inferred from hydrate stability principles).

- XRD Post-Stress : Confirm structural integrity after thermal/mechanical stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.